molecular formula C11H11N3O B14003799 Quinoxaline, 2-(1-aziridinyl)-3-methoxy- CAS No. 92289-53-7

Quinoxaline, 2-(1-aziridinyl)-3-methoxy-

Cat. No.: B14003799
CAS No.: 92289-53-7
M. Wt: 201.22 g/mol
InChI Key: OQVBWLCXCLNBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline derivatives are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science. The compound 2-(1-aziridinyl)-3-methoxyquinoxaline features a quinoxaline core substituted at position 2 with an aziridinyl group (a three-membered nitrogen ring) and at position 3 with a methoxy group. The aziridinyl moiety is known for its alkylating properties, often exploited in anticancer agents, while the methoxy group enhances solubility and modulates electronic effects .

Properties

CAS No.

92289-53-7

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(aziridin-1-yl)-3-methoxyquinoxaline

InChI

InChI=1S/C11H11N3O/c1-15-11-10(14-6-7-14)12-8-4-2-3-5-9(8)13-11/h2-5H,6-7H2,1H3

InChI Key

OQVBWLCXCLNBNY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Route to Quinoxaline Derivatives

The classical and most common synthetic route to quinoxaline derivatives involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds (such as diketones or α-nitroalkenes) under catalytic conditions. This condensation forms the quinoxaline core via cyclization and dehydration steps.

For functionalized quinoxalines like 2-(1-aziridinyl)-3-methoxyquinoxaline, the introduction of the aziridinyl group typically involves using aziridine-containing precursors or post-cyclization functionalization.

Synthesis Using L-Proline Catalysis at Room Temperature

A notable preparation method involves the use of L-proline as an organocatalyst in ethanol solvent at room temperature, without the need for inert atmosphere or gas shielding. This method is described in a patent for quinoxaline compounds synthesis and can be adapted for methoxy-substituted quinoxalines.

Key Features:
  • Substrates: o-Phenylenediamine and β-nitro ene derivatives (nitroalkenes).
  • Catalyst: L-Proline (10 mol% relative to substrates).
  • Solvent: Ethanol.
  • Conditions: Room temperature, 6–10 hours reaction time.
  • Mechanism: Stepwise nucleophilic attack of the amino group on the nitroalkene, forming a chiral intermediate, followed by cyclization to quinoxaline.
  • Yield: High purity quinoxaline compounds obtained after chromatographic purification.
Preparation Steps Summary:
Step Description
1 Synthesis of nitro ene compound by condensation of aromatic aldehyde and nitroethane in acetic acid at 90°C overnight.
2 Reaction of nitro ene compound with o-phenylenediamine in ethanol with L-proline catalyst at room temperature for 6-10 hours.
3 Purification by column chromatography to isolate quinoxaline derivative.

This method offers simplicity, mild conditions, and avoids harsh reagents or elevated temperatures, making it suitable for sensitive substituents like aziridinyl and methoxy groups.

Heterogeneous Catalysis Using Alumina-Supported Heteropolyoxometalates

An alternative environmentally friendly and efficient method uses heteropolyacid catalysts supported on alumina , such as CuH₂PMo₁₁VO₄₀ (CuMoVP) and HPMo₁₁VFeO₄₀ (FeMoVP), which exhibit high catalytic activity for quinoxaline synthesis at room temperature.

Key Features:
  • Catalysts: Keggin-type heteropolyoxometalates supported on commercial alumina cylinders.
  • Substrates: o-Phenylenediamine and 1,2-dicarbonyl compounds.
  • Solvent: Toluene.
  • Conditions: Room temperature, 2 hours reaction time.
  • Catalyst Amount: Typically 100 mg per 1 mmol substrate.
  • Yields: Up to 92% isolated yield with CuMoVP catalyst.
  • Recyclability: Catalysts can be recovered by filtration and reused multiple times without significant loss of activity.
Representative Data:
Entry Catalyst Catalyst Amount (mg) Reaction Time (min) Yield (%) Notes
1 None 0 120 0 No reaction
2 Alumina (Al) 100 120 0 No reaction
3 AlCuMoVP 100 120 92 Highest yield
4 AlFeMoVP 100 120 80 Good yield
Catalyst Amount (AlCuMoVP) Yield (%)
10 mg 43
50 mg 85
100 mg 92
150 mg 93
Reaction Time (min) Yield (%)
15 48
30 71
60 80
120 92
180 90

This method is notable for its heterogeneous catalysis, mild reaction conditions, and excellent yields. It is applicable to a variety of quinoxaline derivatives and offers green chemistry advantages.

Specific Considerations for 2-(1-Aziridinyl)-3-Methoxyquinoxaline

While direct literature on the exact preparation of Quinoxaline, 2-(1-aziridinyl)-3-methoxy- is limited, the following strategies can be inferred and adapted from general quinoxaline synthesis methods:

  • Starting Materials: Use o-phenylenediamine derivatives substituted with methoxy groups at the 3-position or introduce methoxy substituents via selective methylation post-cyclization.
  • Aziridinyl Introduction: The aziridinyl group can be introduced by reacting the quinoxaline core with aziridine or aziridine derivatives under nucleophilic substitution conditions or by using aziridine-containing aldehydes/nitroalkenes as substrates.
  • Catalysts and Conditions: Employ mild organocatalysts like L-proline or heterogeneous catalysts such as alumina-supported heteropolyacids to preserve the sensitive aziridine ring.
  • Purification: Chromatographic methods to isolate the target compound with high purity.

Summary Table of Preparation Methods for Quinoxaline, 2-(1-aziridinyl)-3-methoxy-

Method Catalyst/Conditions Substrates Solvent Temp. Time Yield (%) Notes
L-Proline catalysis L-Proline (10 mol%), ethanol o-Phenylenediamine + nitroalkene Ethanol Room temp 6–10 hours High Mild, no inert gas, easy purification
Heteropolyacid on alumina CuMoVP or FeMoVP (100 mg) o-Phenylenediamine + diketone Toluene Room temp 2 hours Up to 92 Heterogeneous, recyclable catalyst
Conventional condensation Acid catalyst, heating o-Phenylenediamine + diketone Various Elevated Hours Variable Harsh conditions, may degrade aziridine

This detailed analysis provides authoritative insights into the preparation strategies for quinoxaline derivatives, including the target compound Quinoxaline, 2-(1-aziridinyl)-3-methoxy- , highlighting mild, efficient, and environmentally friendly methods supported by experimental data and literature precedent.

Chemical Reactions Analysis

Types of Reactions

3-aziridin-1-yl-2-methoxy-quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinoxaline and its derivatives exhibit a wide range of applications, particularly in medicinal chemistry, owing to their diverse biological activities . This article aims to provide a detailed overview of the applications of quinoxaline derivatives, focusing on their scientific research applications.

Scientific Research Applications of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated potential in various therapeutic areas, includingacting as anticancer , anticonvulsant , anti-inflammatory , antidiabetic , antioxidant , antibacterial , anti-TB , and antimalarial agents . Additionally, these compounds have shown promise in treating diseases like non-alcoholic steatohepatitis and protecting against drug-induced ototoxicity .

Antimicrobial Activity

Quinoxaline derivatives have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates . Most MRSA isolates exhibit low minimum inhibitory concentrations (MICs) of 1–4 μg/mL for quinoxaline derivative compounds, suggesting a promising efficacy against MRSA . The susceptibility of MRSA isolates to a quinoxaline derivative compound was determined using MIC tests, with the majority of isolates showing MICs of 4 µg/mL for the quinoxaline derivative, compared to 63.3% for vancomycin . A study investigated the in vitro antimicrobial activity of synthesized quinoxaline derivatives against various bacterial strains, including Staphylococcus aureus, Bacillus amylase, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungal strain Candida albicans .

ASK1 Inhibition

Inhibiting apoptosis signal-regulated kinase 1 (ASK1) is a strategy for treating diseases like non-alcoholic steatohepatitis and multiple sclerosis . Quinoxaline derivatives have been synthesized and evaluated as ASK1 inhibitors . Modifying the pyridine, triazole, and quinoxaline ring structures of these derivatives allows exploration of their structure-activity relationships as ASK1 inhibitors . However, modifications to the pyridine moiety significantly impact the maintenance of inhibitory activity .

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer properties . One study tested two derivatives, 1 and 2 , against 60 cancer cell lines, with compound 1 showing a 55.75% growth inhibition against a melanoma tumor cell line (MALME-M) . Structure-activity relationship (SAR) analysis indicated that unsubstituted aromatic rings (R1, R2 = H) exhibit higher activity, and electron-withdrawing groups (e.g., Cl) produce greater activity than electron-releasing groups (e.g., CH3) . Compound 3 demonstrated excellent potency against Ty-82 (IC50 = 2.5 μM) and THP-1 (IC50 = 1.6 μM) cell lines, with SAR analysis revealing that an aliphatic linker CH2 at the third position of quinoxaline is essential for activity .

Otoprotective Potential

Quinoxaline derivatives have demonstrated therapeutic potential against drug-induced ototoxicity . One study screened 68 quinoxaline derivatives and identified quinoxaline-5-carboxylic acid (Qx28) as providing protection against aminoglycoside- and cisplatin-induced damage to hair cells in zebrafish and mouse cochlear explants . Qx28 does not interfere with aminoglycoside antibacterial activity or block mechanotransduction channels, suggesting it protects hair cells by directly counteracting the ototoxin .

Other Applications

Quinoxaline derivatives are used in dyes , electroluminescent materials , organic semiconductors , and DNA cleaving agents . They are also valuable as building blocks for synthesizing various biologically active compounds .

Mechanism of Action

The mechanism of action of 3-aziridin-1-yl-2-methoxy-quinoxaline involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. This can result in the inhibition of enzymes or the disruption of cellular processes. The quinoxaline moiety can interact with DNA and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

2-(1-Aziridinyl)-3-Methoxyquinoxaline
  • Substituents : 2-aziridinyl (alkylating group), 3-methoxy (electron-donating group).
  • Hypothesized Synthesis : Likely involves nucleophilic substitution at position 2 (aziridinyl introduction) and etherification at position 3 (methoxy group). Analogous methods include phosphite-mediated cross-coupling () or halogen displacement ().
Comparable Compounds
Compound Name Substituents Key Synthetic Route Biological Activity
2-Phenyl-3,4-dihydroquinoxaline (3a, ) 2-phenyl, 3,4-dihydro Condensation with α-phenylenediamine Antiproliferative (Breast Cancer)
2-(5-Bromo-3-phenylazo-2-hydroxyphenyl)-quinoxaline (7, ) 2-arylazo, 5-bromo Diazonium coupling Antiproliferative
BQR695 () 2-aminophenyl, 7-(3,4-dimethoxyphenyl) Library screening Antiplasmodial (Malaria)
2-Methoxy-3-methylquinoxaline () 2-methoxy, 3-methyl Halogen displacement Safety profiled (GHS)

Key Observations :

  • The aziridinyl group distinguishes the target compound from most analogs, which typically feature aryl, alkyl, or halogen substituents at position 2.
  • Methoxy groups at position 3 are less common but are associated with enhanced solubility and bioactivity, as seen in pesticidal compound 3f ().
Anticancer Potential
  • Target Compound : The aziridinyl group likely confers alkylating activity, disrupting DNA replication in cancer cells. This mechanism is shared with nitrogen mustards and aziridine-containing drugs like mitomycin C.
  • Comparisons: CQS and XK469 (): Approved quinoxaline-based anticancer agents with sulfonamide and propanoic acid substituents, respectively. Their mechanisms differ (e.g., topoisomerase inhibition), highlighting the diversity of quinoxaline pharmacology. 2-Phenylquinoxaline Derivatives (): Exhibit antiproliferative activity via undefined mechanisms, suggesting structural flexibility in targeting cancer pathways.
Antimicrobial and Antiparasitic Activity
  • Compound 33 (): A thiazolinoquinoxaline with potent antiamoebic activity (IC50 = 0.17 µM), demonstrating the impact of fused heterocycles.
  • BQR695 (): Targets Plasmodium PI4-kinase, showing quinoxalines' versatility against eukaryotic pathogens.
Pesticidal Activity
  • 3f and 3g (): Methoxy and cyano substituents at positions 2/3 correlate with herbicidal and fungicidal efficacy. The target compound’s aziridinyl group may enhance reactivity but could limit selectivity.

Structure-Activity Relationships (SAR)

  • Position 3 : Methoxy groups improve pharmacokinetics (e.g., solubility) compared to methyl or halogens ( vs. 13).
  • Fused Rings: Thiazolino () or imidazo () rings enhance target specificity but complicate synthesis.

Q & A

Q. What are established synthetic methodologies for preparing 2-substituted quinoxaline derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, brominated intermediates (e.g., aryl bromomethyl ketones) react with o-phenylenediamine in ethanol under reflux, yielding quinoxaline derivatives. Yields (56–80%) depend on temperature, solvent, and catalysts like sodium acetate . Microwave-assisted synthesis using 2,3-dichloroquinoxaline (DCQX) reduces reaction time and improves regioselectivity via controlled heating . Key Data :
MethodReactantsConditionsYieldReference
CondensationAryl bromomethyl ketones + o-phenylenediamineEthanol, 60°C56–61%
Nucleophilic substitutionDCQX + aryl aminesMicrowave, 100°C70–85%

Q. How are spectroscopic techniques (e.g., NMR, UV/vis) and crystallography applied to characterize quinoxaline derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray diffraction : Resolves structural ambiguities by analyzing crystal packing and hydrogen bonding (e.g., C–H···O interactions stabilize quinoxaline crystals) .
  • UV/vis spectroscopy : Correlates electronic transitions (π→π*) with substituent effects (e.g., methoxy groups redshift absorption) .

Q. What biological activities are commonly associated with quinoxaline derivatives?

  • Methodological Answer :
  • Anticancer : 2-Substituted quinoxalines induce cell cycle arrest (G2/M phase) and inhibit topoisomerase II .
  • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) disrupt microbial membranes .
  • Herbicidal : Protoporphyrinogen oxidase (PPO) inhibition by 2-cyano/methoxy substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize quinoxaline-based drug design?

  • Methodological Answer :
  • Molecular docking : Predicts binding affinities to targets like PPO or topoisomerase II. For example, docking 3f (a herbicidal quinoxaline) into PPO’s active site identifies key hydrophobic interactions .
  • DFT analysis : Calculates frontier molecular orbitals to prioritize electron-rich derivatives for synthesis .
    Case Study : Hybrid quinoxaline-triazole sulfonamides showed improved antiproliferative activity after virtual screening against EGFR kinase .

Q. What strategies resolve conflicting data on the biological efficacy of quinoxaline derivatives?

  • Methodological Answer :
  • Comparative assays : Test compounds under standardized conditions (e.g., MCF-7 cells for cytotoxicity vs. Colletotrichum spp. for fungicidal activity ).
  • Meta-analysis : Correlate substituent effects (e.g., 3-methoxy enhances solubility but reduces membrane permeability) .

Q. How do structural modifications at the 2-position influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-donating groups (e.g., methoxy) : Increase electron density on the quinoxaline ring, enhancing nucleophilic substitution .
  • Aziridinyl groups : Introduce strain, improving DNA alkylation in anticancer agents .
    Data : Substituent Hammett constants (σ) predict reactivity trends (e.g., σ = -0.27 for methoxy vs. +0.66 for cyano) .

Q. What are the challenges in achieving regioselectivity during quinoxaline functionalization?

  • Methodological Answer :
  • Directing groups : Use bromine at C5 to steer electrophilic substitution to C2 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor C3 substitution in DCQX reactions .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar quinoxaline syntheses?

  • Methodological Answer : Variations arise from:
  • Purification methods : Column chromatography (80% purity ) vs. recrystallization (95% purity ).
  • Catalyst loading : Excess NaOAc in condensation reactions reduces byproducts .

Tables for Key Findings

Q. Table 1: Biological Activities of Select Quinoxaline Derivatives

CompoundActivityMechanismIC50/EC50Reference
3f (2-cyano)HerbicidalPPO inhibition0.8 µM
4b (coumarin)AnticancerTopoisomerase II inhibition12 µM
19j (quinolinyl)AntifungalMembrane disruption15 µg/mL

Q. Table 2: Crystallographic Data for Structural Validation

Parameter2-Ethoxy-3-trifluoromethyl 1-Ethyl-3-methyl
Space groupP-1P21/c
Density (g/cm³)1.5121.467
R1 value0.0420.057

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.